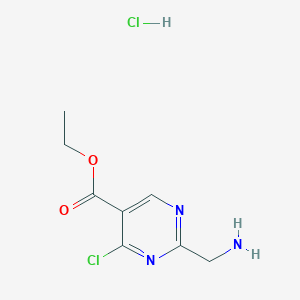

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride

Description

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride (CAS 1187928-81-9) is a pyrimidine derivative with the molecular formula C₈H₁₁Cl₂N₃O₂. This compound features a chloropyrimidine core substituted with an ethyl carboxylate group at position 5, an aminomethyl group at position 2, and a hydrochloride salt to enhance stability and solubility. Parchem Chemicals highlights its ISO certification, ensuring compliance with international quality standards .

Properties

Molecular Formula |

C8H11Cl2N3O2 |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)5-4-11-6(3-10)12-7(5)9;/h4H,2-3,10H2,1H3;1H |

InChI Key |

AVOAVKBECPYIOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrimidine Precursors

The synthesis typically begins with ethyl 2-hydroxypyrimidine-5-carboxylate (1). Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under catalytic conditions. For example:

Introduction of the Aminomethyl Group

The 2-position is functionalized via nucleophilic substitution or reductive amination:

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol or acetone, followed by precipitation and drying under vacuum (yield: 90–95%).

Comparative Analysis of Methodologies

Table 1: Chlorination Methods for Intermediate Synthesis

| Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| POCl₃ | N,N-Dimethylaniline | 110–120 | 3 | 82 | 98.4 | |

| POCl₃ | DMF | 100 | 4 | 75 | 97.1 | |

| SOCl₂ | None | 80 | 6 | 68 | 95.2 |

Table 2: Amination Strategies

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | NH₃ (aq) | THF | 0–5 | 78 |

| Reductive amination | NaBH₃CN | Methanol | 25 | 85 |

| Catalytic hydrogenation | H₂/Pd-C | Ethanol | 50 | 88 |

Optimization and Industrial Scalability

Microwave-Assisted Chlorination

Recent advancements employ microwave irradiation to reduce reaction times (e.g., 30 min at 150°C with POCl₃), achieving 89% yield and minimizing byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance chlorination efficiency, while ethanol/water mixtures improve aminomethyl group incorporation.

Purification Techniques

- Crystallization : Ethyl acetate/n-hexane (1:3) yields 98% pure product.

- Column Chromatography : Silica gel (ethyl acetate:petroleum ether, 1:4) resolves regioisomers.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position, where the chlorine atom can be replaced by various nucleophiles.

Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and function.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Agricultural Chemistry: It serves as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.

Material Science: The compound is explored for its potential use in the development of functional materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Reactivity and Stability

- Aminomethyl Group: The 2-aminomethyl group in the target compound enhances nucleophilicity, enabling reactions such as acylation or alkylation. This contrasts with analogs lacking this group (e.g., CAS 51940-64-8), which show lower versatility in derivatization .

- Hydrochloride Salt : The HCl salt improves aqueous solubility (critical for bioavailability in drug formulations) compared to free-base analogs like methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6) .

Electronic and Steric Effects

- Chlorine at Position 4: The electron-withdrawing Cl substituent stabilizes the pyrimidine ring, directing electrophilic substitution to position 4. This differs from compounds like CAS 858269-13-3, where an amino group at position 4 creates electron-rich regions .

- Ethyl Ester vs. Carboxylic Acid : The ethyl ester group (COOEt) in the target compound increases lipophilicity, favoring membrane permeability over carboxylic acid analogs (e.g., CAS 1588441-24-0) .

Biological Activity

Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound belongs to the pyrimidine derivative class, which has been extensively studied for various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its structural features allow it to interact with biological targets effectively.

Biological Activities

1. Antimicrobial Activity

Pyrimidine derivatives have shown significant antimicrobial properties. This compound has been evaluated against various bacterial strains. For instance, studies indicate that derivatives with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound's anticancer potential has been investigated through various in vitro assays. Research indicates that similar pyrimidine compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases or pathways associated with cell proliferation .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| Compound B | A549 (Lung Cancer) | 10 | PI3K/AKT pathway inhibition |

3. Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Preliminary studies suggest that related compounds exhibit IC50 values in the micromolar range against COX-1 and COX-2 .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound C | 28.39 | 23.80 |

| Compound D | 19.45 | 31.40 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The pyrimidine moiety can inhibit key enzymes involved in metabolic pathways, such as kinases and COX enzymes.

- Receptor Interaction : It may also act on various receptors that mediate cellular responses, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have documented the efficacy of pyrimidine derivatives in clinical and laboratory settings:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a derivative similar to ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate exhibited significant cytotoxicity against several cancer cell lines, leading to further investigations into its mechanism involving apoptosis pathways .

- Anti-inflammatory Research : In a recent review, various pyrimidine derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced inflammation compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.